7H-Benzo[c]phenothiazine, 7-chloroacetyl-
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Overview
Description
7H-Benzo[c]phenothiazine, 7-chloroacetyl-: is a chemical compound with the molecular formula C18H12ClNOS . It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]phenothiazine, 7-chloroacetyl- typically involves the chlorination of benzo[c]phenothiazine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7H-Benzo[c]phenothiazine, 7-chloroacetyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: 7H-Benzo[c]phenothiazine, 7-chloroacetyl- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
Medicine: The compound is being investigated for its potential therapeutic properties. Derivatives of phenothiazine have shown promise in the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, 7H-Benzo[c]phenothiazine, 7-chloroacetyl- is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for use in textiles and coatings .
Mechanism of Action
The mechanism of action of 7H-Benzo[c]phenothiazine, 7-chloroacetyl- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where the compound can selectively target and kill cancer cells .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential use in multiple fields make it a versatile and valuable compound .
Properties
CAS No. |
3640-00-4 |
---|---|
Molecular Formula |
C18H12ClNOS |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-benzo[c]phenothiazin-7-yl-2-chloroethanone |
InChI |
InChI=1S/C18H12ClNOS/c19-11-17(21)20-14-7-3-4-8-16(14)22-18-13-6-2-1-5-12(13)9-10-15(18)20/h1-10H,11H2 |
InChI Key |
FMZRZAWQHRDTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4N3C(=O)CCl |
Origin of Product |
United States |
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